molecular formula C9H16O2 B3061181 trans-7-Methyl-5-octenoic acid CAS No. 61229-06-9

trans-7-Methyl-5-octenoic acid

Cat. No.: B3061181
CAS No.: 61229-06-9
M. Wt: 156.22 g/mol
InChI Key: UZMDRLPRUQGXMQ-GQCTYLIASA-N
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Description

Trans-7-Methyl-5-octenoic acid is an organic compound characterized by its unique structure, which includes a methyl group and an octenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-7-Methyl-5-octenoic acid typically involves the use of starting materials such as octenoic acid derivatives and methylating agents. One common method includes the alkylation of octenoic acid with methyl iodide in the presence of a strong base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes to enhance efficiency. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation of precursor compounds, followed by methylation steps. The process is optimized for large-scale production, ensuring cost-effectiveness and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Trans-7-Methyl-5-octenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine (Br2) under controlled conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Trans-7-Methyl-5-octenoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-7-Methyl-5-octenoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. These interactions can influence various biological processes, including signal transduction and metabolic regulation.

Comparison with Similar Compounds

Trans-7-Methyl-5-octenoic acid can be compared with similar compounds such as:

    Trans-2-Octenoic acid: Similar in structure but differs in the position of the double bond.

    7-Methyl-6-octenoic acid: Similar in structure but differs in the position of the methyl group.

    Trans-7-Methyl-5-nonenoic acid: Similar in structure but has an additional carbon in the chain.

Uniqueness: this compound is unique due to its specific structural configuration, which influences its reactivity and potential applications. The position of the methyl group and the double bond in the octenoic acid chain contribute to its distinct chemical properties and biological activities.

Properties

IUPAC Name

(E)-7-methyloct-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-8(2)6-4-3-5-7-9(10)11/h4,6,8H,3,5,7H2,1-2H3,(H,10,11)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMDRLPRUQGXMQ-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61229-06-9
Record name 5-Octenoic acid, 7-methyl-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061229069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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